molecular formula C14H22O4S2 B14667614 Dibutyl 1,3-dithiolan-2-ylidenepropanedioate CAS No. 50780-69-3

Dibutyl 1,3-dithiolan-2-ylidenepropanedioate

Cat. No.: B14667614
CAS No.: 50780-69-3
M. Wt: 318.5 g/mol
InChI Key: ZETBTPVLZNYFEL-UHFFFAOYSA-N
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Description

Dibutyl 1,3-dithiolan-2-ylidenepropanedioate is an organic compound with the molecular formula C12H18O4S2. It is a derivative of propanedioic acid and contains a 1,3-dithiolan-2-ylidene group. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 1,3-dithiolan-2-ylidenepropanedioate typically involves the reaction of dibutyl malonate with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 1,3-dithiolan-2-ylidenepropanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace one of the butyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyl 1,3-dithiolan-2-ylidenepropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal or antibacterial agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dibutyl 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with molecular targets through its dithiolan-2-ylidene group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoprothiolane: A malonate ester with similar structural features, used as an insecticide and fungicide.

    Diisopropyl 1,3-dithiolan-2-ylidenemalonate: Another compound with a 1,3-dithiolan-2-ylidene group, used in various chemical applications.

Uniqueness

Dibutyl 1,3-dithiolan-2-ylidenepropanedioate is unique due to its specific butyl ester groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in research and industrial applications.

Properties

CAS No.

50780-69-3

Molecular Formula

C14H22O4S2

Molecular Weight

318.5 g/mol

IUPAC Name

dibutyl 2-(1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C14H22O4S2/c1-3-5-7-17-12(15)11(14-19-9-10-20-14)13(16)18-8-6-4-2/h3-10H2,1-2H3

InChI Key

ZETBTPVLZNYFEL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C1SCCS1)C(=O)OCCCC

Origin of Product

United States

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